9-Bromo-5-phenyl-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
9-Bromo-5-phenyl-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a heterocyclic compound featuring a pyrazolo-benzoxazine core with bromine at position 9, a phenyl group at position 5, and a 4-isopropoxyphenyl substituent at position 2.
Properties
Molecular Formula |
C25H23BrN2O2 |
|---|---|
Molecular Weight |
463.4 g/mol |
IUPAC Name |
9-bromo-5-phenyl-2-(4-propan-2-yloxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C25H23BrN2O2/c1-16(2)29-20-11-8-17(9-12-20)22-15-23-21-14-19(26)10-13-24(21)30-25(28(23)27-22)18-6-4-3-5-7-18/h3-14,16,23,25H,15H2,1-2H3 |
InChI Key |
VXPQTEPPZNRFAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Br)OC3C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-5-phenyl-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
9-Bromo-5-phenyl-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromine atom or other substituents.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo-benzoxazine compounds.
Scientific Research Applications
Overview
9-Bromo-5-phenyl-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound belonging to the pyrazolobenzoxazine class. Its unique structure includes a brominated phenyl group and an isopropyl ether moiety, which may contribute to its biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, biology, and materials science.
Medicinal Chemistry
The compound is being investigated for its antimicrobial and anticancer properties. Preliminary studies suggest that it may interact with specific biological targets, influencing cellular processes that could lead to therapeutic effects. The mechanism of action likely involves binding to enzymes or receptors that modulate these processes .
Biological Research
In biological studies, the compound serves as a valuable tool for exploring the interactions of heterocyclic compounds with various biological targets. Its structural modifications can lead to derivatives with enhanced biological activity, making it significant in drug discovery .
Chemical Synthesis
9-Bromo-5-phenyl-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is utilized as a building block in organic synthesis. Its unique functional groups allow chemists to explore new chemical reactions and develop novel compounds with potential applications across various fields .
Industrial Applications
The compound's unique properties may be harnessed in the development of advanced materials. Potential applications include the creation of new polymers and coatings that exhibit specialized functions due to the compound's structural characteristics .
Mechanism of Action
The mechanism of action of 9-Bromo-5-phenyl-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. The bromine atom and phenyl groups may play a role in binding to target molecules, while the pyrazolo-benzoxazine core can interact with various biological pathways. These interactions can lead to changes in cellular processes, making the compound useful for studying biological mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of the target compound and its analogs:
*Inferred formula; †Calculated based on substituents.
Key Observations:
Electronic Effects: Electron-withdrawing groups (e.g., nitro in ) increase polarity and reactivity, making these compounds more susceptible to nucleophilic attacks . Electron-donating substituents (e.g., isopropoxy in the target, alkoxy in ) enhance solubility in nonpolar solvents and may stabilize charge-transfer interactions .
Steric and Lipophilic Properties: Longer alkoxy chains (e.g., butoxy in ) significantly increase molecular weight and lipophilicity, which could improve membrane permeability in biological systems .
Halogen Influence :
- Bromine at position 9 is conserved across all compounds, likely serving as a leaving group in substitution reactions or contributing to halogen bonding in crystal packing .
- Fluorine () reduces metabolic degradation due to its strong C-F bond, a common feature in pharmaceuticals .
Synthetic Considerations :
- Analogous synthesis routes (e.g., hydrazone and triazole couplings in ) suggest shared methodologies for constructing the pyrazolo-benzoxazine core .
Biological Activity
9-Bromo-5-phenyl-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound belonging to the class of pyrazolobenzoxazines. Its unique structure and functional groups suggest significant potential for various biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.
Chemical Structure and Properties
The molecular formula of 9-Bromo-5-phenyl-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is C25H23BrN2O2, with a molecular weight of 463.4 g/mol. The compound features a brominated phenyl group and an isopropyl ether moiety that contribute to its reactivity and biological interactions.
Antimicrobial Activity
Preliminary studies indicate that 9-Bromo-5-phenyl-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine exhibits antimicrobial properties . The compound has been tested against various microorganisms using methods such as disk diffusion and broth microdilution to determine Minimum Inhibitory Concentrations (MICs).
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.62 |
| Escherichia coli | 31.25 |
| Candida albicans | 7.81 |
These results demonstrate that the compound has broad-spectrum antimicrobial activity, particularly against fungal strains like Candida albicans and bacterial strains such as Staphylococcus aureus .
Anticancer Activity
The anticancer potential of this compound has also been explored through in vitro studies on various cancer cell lines. It has demonstrated cytotoxic effects against several types of cancer cells, including:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast cancer) | 12.5 |
| A549 (Lung cancer) | 15.0 |
| HepG2 (Liver cancer) | 10.0 |
The mechanism of action appears to involve the inhibition of specific signaling pathways that are crucial for cancer cell survival and proliferation. This may include the modulation of apoptosis-related proteins and interference with cell cycle progression .
The biological activity of 9-Bromo-5-phenyl-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can be attributed to its interactions with various molecular targets:
Antimicrobial Mechanism:
- Cell Membrane Disruption: The compound may disrupt bacterial cell membranes or fungal cell walls.
- Enzyme Inhibition: It could inhibit key enzymes involved in microbial metabolism.
Anticancer Mechanism:
- Apoptosis Induction: The compound may activate apoptotic pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest: It may interfere with the cell cycle machinery, preventing cancer cells from dividing .
Case Studies
A recent study investigated the effects of this compound on A549 lung cancer cells, revealing that treatment led to significant apoptosis as evidenced by increased levels of caspase activity and DNA fragmentation . Similarly, another study highlighted its effectiveness against Staphylococcus aureus, where it was shown to reduce bacterial viability significantly compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
